molecular formula C20H24N2OS B14981419 1-cyclopentyl-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-cyclopentyl-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B14981419
M. Wt: 340.5 g/mol
InChI Key: KQTBLLPBFRYSHE-UHFFFAOYSA-N
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Description

1-CYCLOPENTYL-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with a unique structure that combines a cyclopentyl group, a methylphenylmethylsulfanyl group, and a cyclopentapyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOPENTYL-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentapyrimidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyrimidine derivative.

    Introduction of the Cyclopentyl Group: This step often involves a nucleophilic substitution reaction where a cyclopentyl halide reacts with the cyclopentapyrimidinone core.

    Attachment of the Methylphenylmethylsulfanyl Group: This step can be carried out using a thiol-ene reaction, where the methylphenylmethylsulfanyl group is introduced via a thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-CYCLOPENTYL-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

1-CYCLOPENTYL-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-CYCLOPENTYL-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-CYCLOPENTYL-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE: shares similarities with other cyclopentapyrimidinone derivatives and compounds containing sulfanyl groups.

Uniqueness

    Structural Uniqueness: The combination of a cyclopentyl group, a methylphenylmethylsulfanyl group, and a cyclopentapyrimidinone core is unique and may confer distinct chemical and biological properties.

    Functional Group Diversity:

Properties

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

1-cyclopentyl-4-[(2-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C20H24N2OS/c1-14-7-2-3-8-15(14)13-24-19-17-11-6-12-18(17)22(20(23)21-19)16-9-4-5-10-16/h2-3,7-8,16H,4-6,9-13H2,1H3

InChI Key

KQTBLLPBFRYSHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=O)N(C3=C2CCC3)C4CCCC4

Origin of Product

United States

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